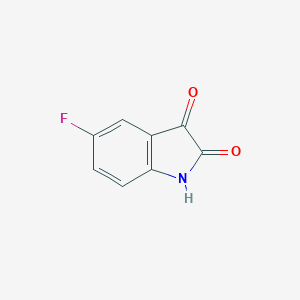

5-Fluor-Isatin

Übersicht

Beschreibung

5-Fluoroisatin: is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its chemical formula is C8H4FNO2 , and it has a molecular weight of 165.12 g/mol . This compound is known for its deep red color and is used as a building block in various chemical syntheses . 5-Fluoroisatin has been reported as a precursor to the drug Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors .

Wissenschaftliche Forschungsanwendungen

Chemie: 5-Fluoroisatin wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen verwendet. Es wird auch zur Herstellung von Schiff-Basen verwendet, die als Liganden in der Koordinationschemie eingesetzt werden .

Biologie: In der biologischen Forschung wird 5-Fluoroisatin als Sonde für den Nachweis von Peroxinitrit in lebenden Zellen verwendet. Es ist auch an der Synthese von Verbindungen mit potenziellen antiviralen und antimikrobiellen Aktivitäten beteiligt .

Medizin: 5-Fluoroisatin-Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Die Verbindung selbst ist ein Vorläufer von Sunitinib, einem von der Food and Drug Administration zugelassenen Medikament zur Behandlung von Nierenzellkarzinomen und gastrointestinalen Stromatumoren .

Industrie: In der Industrie wird 5-Fluoroisatin bei der Entwicklung organischer Leuchtdioden (OLEDs) und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluoroisatin und seinen Derivaten beinhaltet die Hemmung spezifischer Enzyme und Stoffwechselwege. Beispielsweise hemmt Sunitinib, ein Derivat von 5-Fluoroisatin, mehrere Rezeptortyrosinkinasen, darunter vaskuläre endotheliale Wachstumsfaktor-Rezeptoren (VEGFR) und Thrombozyten-Wachstumsfaktor-Rezeptoren (PDGFR). Diese Hemmung stört die Angiogenese und die Proliferation von Tumorzellen .

Wirkmechanismus

Target of Action

5-Fluoroisatin, a fluorinated indole derivative, contains a fluorine at the 5-position and two carbonyls at the 2,3-positions . The carbonyl group at the 3-position reacts with amines or hydrazines to form imines or hydrazones that function as Schiff bases . These Schiff bases are the primary targets of 5-Fluoroisatin .

Mode of Action

The Schiff base based on 5-Fluoroisatin coordinates to cobalt, yielding Co-isatin complexes . The metal complexes catalyze oxidative condensation reactions in air by generating singlet oxygen under sunlight . This interaction with its targets leads to changes in the chemical structure and properties of the targets, thereby affecting their function.

Biochemical Pathways

It is known that the compound plays a role in the oxidative condensation reactions . These reactions can affect various downstream effects, including the generation of singlet oxygen and the formation of new compounds .

Pharmacokinetics

It is known that the compound’s solubility and dissolution rates can be modulated through pharmaceutical cocrystallization . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .

Result of Action

It has been reported as the precursor of the sunitinib (sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .

Action Environment

The action of 5-Fluoroisatin can be influenced by environmental factors. For instance, the compound’s ability to catalyze oxidative condensation reactions is dependent on the presence of sunlight . This suggests that the compound’s action, efficacy, and stability can be affected by light exposure and other environmental conditions.

Biochemische Analyse

Biochemical Properties

5-Fluoroisatin has been used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It has also been used in non-invasive detection of peroxynitrite (ONOO(-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ)

Cellular Effects

It has been used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst . This suggests that 5-Fluoroisatin may have potential effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of bis-Schiff bases

Temporal Effects in Laboratory Settings

It has been used in the synthesis of bis-Schiff bases , suggesting that it may have potential long-term effects on cellular function observed in in vitro or in vivo studies.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen: 5-Fluoroisatin kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Fluorierung von Isatin unter Verwendung von Fluorierungsmitteln wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Acetonitril bei Raumtemperatur statt .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese von 5-Fluoroisatin die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute sicherzustellen. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Ausbeute an 5-Fluoroisatin zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Fluoroisatin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie meta-Chlorperoxybenzoesäure (mCPBA) zu Isatosäureanhydrid oxidiert werden.

Reduktion: Die Reduktion von 5-Fluoroisatin kann 5-Fluoroindolinderivate ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: mCPBA in einem organischen Lösungsmittel.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Primäre Amine oder Hydrazine in einem organischen Lösungsmittel wie Ethanol.

Hauptprodukte:

Isatosäureanhydrid: aus Oxidation.

5-Fluoroindolin: Derivate aus Reduktion.

Schiff-Basen: aus Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Isatin: Die Stammverbindung von 5-Fluoroisatin, bekannt für ihre breite Palette an biologischen Aktivitäten.

5-Bromisatin: Ein weiteres halogeniertes Derivat von Isatin mit ähnlichen chemischen Eigenschaften.

5-Chlorisatin: Ein chloriertes Derivat von Isatin, das in ähnlichen Anwendungen verwendet wird.

Einzigartigkeit: 5-Fluoroisatin ist durch das Vorhandensein des Fluoratoms einzigartig, das seine chemische Stabilität und biologische Aktivität erhöht. Das Fluoratom verbessert auch die pharmakokinetischen Eigenschaften der Verbindung, was es zu einem wertvollen Baustein in der Arzneimittelentwicklung macht .

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKODDAXOSGGARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284821 | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-69-6 | |

| Record name | 443-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

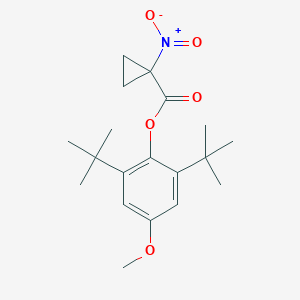

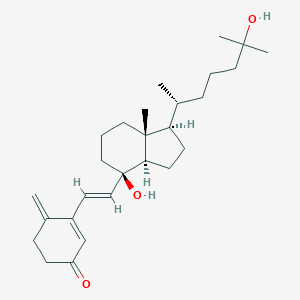

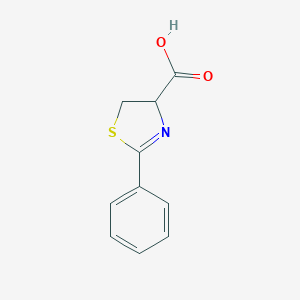

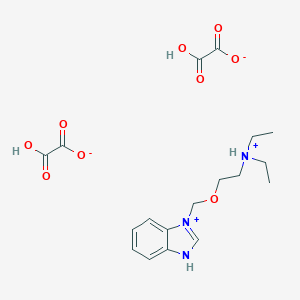

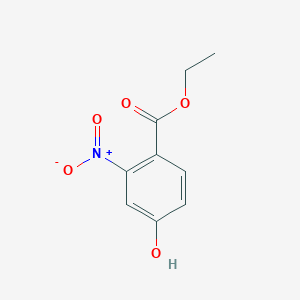

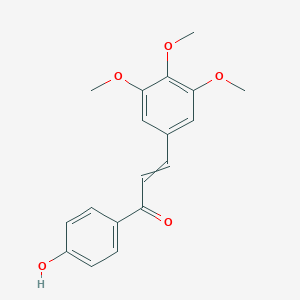

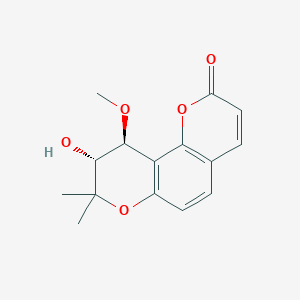

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

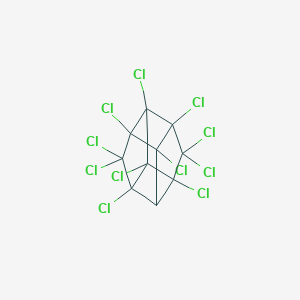

Feasible Synthetic Routes

A: While the exact mechanism of action of 5-fluoroisatin is still under investigation, research suggests it interacts with various biological targets. For instance, 5-fluoroisatin derivatives have been explored as potential anticancer agents due to their inhibitory activity against indoleamine-2,3-dioxygenase (IDO). [] Furthermore, some derivatives have shown significant inhibitory effects against the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, suggesting potential anti-angiogenic properties. [] More research is needed to fully elucidate the specific interactions and downstream consequences of 5-fluoroisatin with these and other potential targets.

A:

ANone: The provided research papers primarily focus on the synthesis, characterization, and biological evaluation of 5-fluoroisatin and its derivatives. Information regarding its material compatibility, stability under different environmental conditions, or specific applications beyond the biomedical context is limited. Further investigation is needed to assess its suitability for various applications and its performance under diverse conditions.

ANone: The provided research papers do not highlight any inherent catalytic properties of 5-fluoroisatin. Its primary role in these studies is as a building block or scaffold for synthesizing a variety of derivatives with potential biological activities.

ANone: Yes, computational chemistry plays a crucial role in understanding the properties of 5-fluoroisatin. For example:

- Crystal Structure Prediction: Researchers have used computational methods to predict the crystal structures of 5-fluoroisatin and its derivatives. These studies aid in understanding the solid-state behavior and polymorphism of the compound. [, ]

- Molecular Docking: Docking simulations have been performed to evaluate the binding affinity and interactions of 5-fluoroisatin derivatives with various biological targets, such as estrogen receptor alpha (ERα) and VEGFR-2 kinase. [, ]

- Energy Decomposition Analysis: This computational technique has been used to analyze the intermolecular interaction energies within the crystal structures of 5-fluoroisatin, providing insights into its mechanical properties. []

ANone: Modifying the structure of 5-fluoroisatin significantly impacts its biological activity. Numerous studies have focused on synthesizing and evaluating a wide range of derivatives to explore these relationships:

- Substitutions at the 3-position: Introducing various groups at the 3-position of the isatin ring, such as thiosemicarbazones, oximes, and urea derivatives, has led to the identification of compounds with promising antitumor, antibacterial, and antiviral activities. [, , , , , ]

- Mannich Base Formation: Reacting 5-fluoroisatin with formaldehyde and secondary amines yields Mannich bases with altered biological profiles, including enhanced anti-inflammatory and anti-tubercular activities. []

- Metal Complex Formation: Complexes of 5-fluoroisatin Schiff bases with transition metals, such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II), have been synthesized and evaluated for their antibacterial activity. [, ]

ANone: While the provided research predominantly focuses on the synthesis and biological evaluation of 5-fluoroisatin derivatives, information regarding the compound's intrinsic stability and specific formulation strategies is limited within these studies.

ANone: The available research primarily centers on the synthesis, structural characterization, and initial biological evaluations of 5-fluoroisatin and its derivatives. Comprehensive data regarding the remaining aspects, such as SHE regulations, detailed pharmacological profiles, in vivo efficacy, toxicity studies, environmental impact, and other specific applications, are not extensively covered within these studies.

ANone: The research on 5-fluoroisatin demonstrates a strong interdisciplinary nature, integrating knowledge from various scientific fields:

- Organic Chemistry: The synthesis of 5-fluoroisatin derivatives relies heavily on organic chemistry principles and techniques. [, , ]

- Medicinal Chemistry: Researchers in medicinal chemistry utilize 5-fluoroisatin as a scaffold to design and develop novel compounds with potential therapeutic applications, particularly in cancer and infectious diseases. [, , , ]

- Computational Chemistry: Computational tools and simulations play a crucial role in predicting the properties, understanding the binding modes, and guiding the design of 5-fluoroisatin derivatives. [, , ]

- Biology and Pharmacology: Biological assays and pharmacological evaluations are essential to assess the activity, efficacy, and potential mechanism of action of 5-fluoroisatin derivatives. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-hydroxypropyl)phenyl] acetate](/img/structure/B27179.png)

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)